3,7-Dimethyloct-6-en-1-yn-3-ol
Overview
Description
3,7-Dimethyloct-6-en-1-yn-3-ol, also known as Dehydrolinalool, is an organic compound with the molecular formula C10H16O. It is a derivative of methyl heptenone and acetylene. This compound is primarily used in the production of chemical fragrances and has a pleasant floral vanilla aroma with a spicy and lavender-like fragrance .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various fragrances and vitamins .
Mode of Action
3,7-Dimethyloct-6-en-1-yn-3-ol, also known as Dehydrolinalool, is a derivative of methyl heptenone and acetylene . It interacts with its targets through chemical reactions, contributing to the synthesis of other compounds.
Biochemical Pathways
It is known to be an important intermediate in the synthesis of β-ionone and vitamins a, e, and k .
Pharmacokinetics
It is known that the compound is a liquid at room temperature and is soluble in organic solvents such as chloroform and methanol . These properties may influence its bioavailability.
Result of Action
It is known to contribute to the synthesis of other compounds, including fragrances and vitamins .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to be relatively stable under normal experimental conditions, but it may decompose under high temperatures or in the presence of strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
3,7-Dimethyloct-6-en-1-yn-3-ol plays a significant role in biochemical reactions, particularly in the synthesis of fragrances such as linalool and nerolidol . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This interaction highlights its role as a key intermediate in organic synthesis.
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Its role as an intermediate in the synthesis of compounds like β-ionone and vitamin E suggests that it may influence cellular metabolism and signaling pathways
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is obtained by ethynylation of methylheptenone with acetylene, a reaction facilitated by potassium hydroxide and liquid ammonia . This process indicates its potential role in enzyme inhibition or activation, although specific details on these interactions remain to be explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial for its application. The compound is typically stored in sealed, dry conditions at temperatures between 2-8°C to maintain its stability . Over time, its effects on cellular function may vary, and long-term studies are necessary to understand its degradation and any potential long-term impacts.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. As with many chemical compounds, it is likely that varying dosages could result in threshold effects, with higher doses potentially leading to toxic or adverse effects . Detailed studies are required to determine safe and effective dosage ranges.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of β-ionone and vitamin E . It interacts with enzymes and cofactors during these processes, influencing metabolic flux and metabolite levels. Its role as an intermediate highlights its importance in these biochemical pathways.
Transport and Distribution
Its interactions with transporters or binding proteins could affect its localization and accumulation within specific cellular compartments
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not extensively studied. It is possible that targeting signals or post-translational modifications direct it to specific compartments or organelles, influencing its biochemical activity . Detailed studies are required to understand these localization mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7-Dimethyloct-6-en-1-yn-3-ol is synthesized through the ethynylation of methyl heptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction involves the addition of an acetylene group to the methyl heptenone, resulting in the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,7-Dimethyloct-6-en-1-yn-3-ol can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,7-Dimethyloct-6-en-1-yn-3-ol has several applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various fragrances such as linalool and nerolidol. It is also used in the synthesis of β-ionone and vitamin E.
Industry: It is used in the production of perfumes and as a masking agent for unpleasant odors.
Comparison with Similar Compounds
Linalool: A naturally occurring terpene alcohol found in many flowers and spice plants. It has a similar floral aroma but lacks the acetylene group present in 3,7-Dimethyloct-6-en-1-yn-3-ol.
Nerolidol: Another terpene alcohol with a woody aroma. It is structurally similar but has a different arrangement of double bonds.
β-Ionone: A compound used in the fragrance industry, derived from the same synthetic intermediate as this compound.
Uniqueness: this compound is unique due to its combination of an acetylene group and a hydroxyl group, which imparts distinct chemical reactivity and fragrance properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
3,7-dimethyloct-6-en-1-yn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTIDNZYLFTNQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C#C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057588 | |
Record name | Dehydrolinalool | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid with a floral odor; [MSDSonline] | |
Record name | 2-Dehydrolinalool | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7833 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
198.00 to 199.00 °C. @ 760.00 mm Hg | |
Record name | (E)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
85 °C | |
Record name | 2-Dehydrolinalool | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7833 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
8.34 [mmHg] | |
Record name | 2-Dehydrolinalool | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7833 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
29171-20-8 | |
Record name | Dehydrolinalool | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29171-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dehydrolinalool | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029171208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Octen-1-yn-3-ol, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dehydrolinalool | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dimethyloct-6-en-1-yn-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DEHYDROLINALOOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L06OT2435M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | (E)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-58.00 to -56.00 °C. @ 760.00 mm Hg | |
Record name | (E)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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